molecular formula C6H9N3S3 B14351585 N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide CAS No. 90298-78-5

N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide

Cat. No.: B14351585
CAS No.: 90298-78-5
M. Wt: 219.4 g/mol
InChI Key: WGOHGEOGZIPMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Properties

CAS No.

90298-78-5

Molecular Formula

C6H9N3S3

Molecular Weight

219.4 g/mol

IUPAC Name

N,N-dimethyl-5-methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide

InChI

InChI=1S/C6H9N3S3/c1-9(2)5(10)4-7-8-6(11-3)12-4/h1-3H3

InChI Key

WGOHGEOGZIPMKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=NN=C(S1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide typically involves the reaction of appropriate thiadiazole precursors with dimethylamine and methylsulfanyl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing specific biochemical reactions. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide include other thiadiazole derivatives and compounds containing similar functional groups, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.